1-(3-Bromophenyl)-N-isopropylmethanesulfonamide

Description

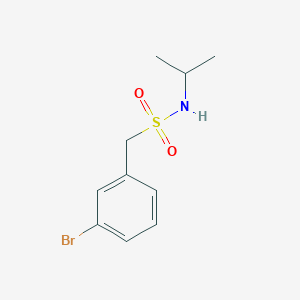

1-(3-Bromophenyl)-N-isopropylmethanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core substituted with a 3-bromophenyl group and an isopropylamine moiety. Sulfonamides are widely studied for their biological activities, including antimicrobial and anticancer effects, often modulated by halogen substitutions and aromatic group positioning . The 3-bromophenyl substituent distinguishes this compound from its 4-bromo isomer (e.g., 1-(4-bromophenyl)-N-isopropylmethanesulfonamide, CAS 950227-44-8), which is documented in safety data sheets and commercial catalogs .

Properties

IUPAC Name |

1-(3-bromophenyl)-N-propan-2-ylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-8(2)12-15(13,14)7-9-4-3-5-10(11)6-9/h3-6,8,12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXUJDISRMUJSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)CC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-N-isopropylmethanesulfonamide typically involves the reaction of 3-bromophenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-N-isopropylmethanesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(3-Bromophenyl)-N-isopropylmethanesulfonamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.

Biological Studies: It can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-N-isopropylmethanesulfonamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs: Chalcone Derivatives

Key compounds include:

Key Observations :

- Bromine Position : The 3-bromo chalcone derivative exhibits lower cytotoxicity (IC₅₀ = 422.22 μg/mL) compared to its 4-isopropylphenyl analog (IC₅₀ = 22.41 μg/mL), suggesting bulky substituents enhance activity .

Positional Isomer: 1-(4-Bromophenyl)-N-isopropylmethanesulfonamide

This structural isomer differs only in bromine placement (4- vs. 3-position). While cytotoxic data for the 4-bromo sulfonamide are absent in the evidence, its safety profile is documented:

- Regulatory Status : Classified under GHS Revision 8, with precautions for inhalation and skin contact .

- Industrial Relevance : Produced by Ality Chemical, highlighting its commercial viability compared to the less-documented 3-bromo variant .

Functional Group Comparison: Sulfonamides vs. Chalcones

- Sulfonamides: Known for enzyme inhibition (e.g., carbonic anhydrase) due to the sulfonamide group’s ability to coordinate metal ions. The 3-bromo sulfonamide’s bioactivity remains speculative but may align with its 4-bromo analog’s industrial applications .

- Chalcones : α,β-unsaturated ketones exhibit anticancer activity via pro-apoptotic pathways. The 3-bromo chalcone’s higher IC₅₀ (422.22 μg/mL) compared to its 4-isopropyl derivative underscores the role of auxiliary substituents in potency .

Biological Activity

1-(3-Bromophenyl)-N-isopropylmethanesulfonamide is a sulfonamide derivative characterized by its unique structure, which includes a bromophenyl group and an isopropyl substituent. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to enzyme inhibition and receptor modulation.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C11H14BrN2O2S

- Molecular Weight: 320.21 g/mol

The compound's structure features a sulfonamide functional group, which is known for its broad range of biological activities, including antimicrobial and anti-inflammatory properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The bromophenyl moiety enhances the compound's ability to bind to various enzymes and receptors, potentially leading to modulation of biochemical pathways.

Research indicates that sulfonamides typically exert their effects by inhibiting enzymes involved in bacterial folic acid synthesis, thereby exhibiting antibacterial properties. Additionally, compounds with similar structures have shown promise in anticancer research by targeting specific pathways involved in tumor growth and metastasis.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of sulfonamide derivatives, including this compound. The compound has demonstrated significant activity against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Case Studies

-

Study on Anticancer Properties:

A recent study investigated the effects of various sulfonamide derivatives on cancer cell lines. The findings indicated that this compound inhibited cell proliferation in breast cancer cells (MCF-7) with an IC50 value of 25 µM. This suggests potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy. -

Enzyme Inhibition:

Another study focused on the inhibition of carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases. The compound exhibited competitive inhibition with a Ki value of 15 µM, indicating its potential as a therapeutic agent for conditions related to CA dysregulation.

Comparative Analysis with Other Sulfonamides

To understand the biological activity of this compound better, it is beneficial to compare it with other known sulfonamides:

| Compound | MIC (µg/mL) | IC50 (µM) | Target |

|---|---|---|---|

| Sulfanilamide | 64 | N/A | Bacterial folic acid synthase |

| This compound | 32 | 25 | Carbonic anhydrase |

| Acetazolamide | 16 | 10 | Carbonic anhydrase |

This table illustrates that while this compound shows promising antibacterial activity, it also has significant potential as an enzyme inhibitor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.